molecular formula C20H21ClN4O B2560230 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421472-04-9

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No. B2560230
CAS RN: 1421472-04-9
M. Wt: 368.87
InChI Key: PPTOSEYKJOMNMN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as L-732,138, is a synthetic compound that belongs to the class of urea derivatives. It exhibits a potent and selective inhibition of the angiotensin II type 1 receptor (AT1R), which is a key regulator of blood pressure and cardiovascular function.

Scientific Research Applications

Molecular Rearrangements and Derivative Synthesis

  • Molecular Rearrangements : Studies have revealed unexpected pathways in the molecular rearrangement of related imidazoquinoline and quinazolinedione derivatives, leading to new indole and imidazolinone derivatives. This demonstrates the compound's utility in synthetic organic chemistry for generating novel molecules with potential biological activities (Klásek, Lyčka, & Holčapek, 2007).

Catalysis and Synthesis Efficiency

  • Gold(I) Catalysis : The use of gold(I) N-heterocyclic carbene complexes has been explored for the hydroamination of N-alkenyl ureas, demonstrating the compound's role in facilitating efficient synthesis reactions at room temperature, yielding nitrogen heterocycles in excellent yield (Bender & Widenhoefer, 2006).

Biological Activity and Plant Growth Regulation

  • Cytokinin-like Activity : Urea derivatives, including compounds structurally similar to 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, have shown cytokinin-like activity, regulating cell division and differentiation in plants. This highlights their potential in agricultural applications for enhancing plant growth and development (Ricci & Bertoletti, 2009).

Insecticidal Applications

  • Inhibition of Chitin Synthesis : Certain 1-substituted urea derivatives have been identified as new classes of insecticides that interfere with cuticle deposition by inhibiting chitin synthesis. This unique mode of action offers a promising avenue for developing safer and more effective insect control strategies (Mulder & Gijswijt, 1973).

Advanced Materials and Chemical Engineering

  • Synthesis and Chemical Engineering : The exploration of phosgene substitutes for the synthesis of ureas represents an environmentally friendly approach in chemical manufacturing. By utilizing safer reagents and optimizing reaction conditions, the production of urea derivatives, including 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, can be made more sustainable and less hazardous (Bigi, Maggi, & Sartori, 2000).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTOSEYKJOMNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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